molecular formula C15H22N2O2 B8109469 2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide

2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B8109469
M. Wt: 262.35 g/mol
InChI Key: PFLAFYHWGMXADL-UHFFFAOYSA-N
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Description

2-(3-Azabicyclo[331]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that features a bicyclic structure with a nitrogen atom and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel to produce the corresponding amines. These amines are then converted into amides through reactions with acetyl and chloroacetyl chlorides . Another method involves a one-pot tandem Mannich annulation using aromatic ketones, paraformaldehyde, and dimethylamine to obtain 3-azabicyclo[3.3.1]nonane derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as O-acetyl and O-methylsulfonyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of both a bicyclic structure and a furan ring, which confer distinct chemical properties and potential biological activities.

Properties

IUPAC Name

2-(3-azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c18-15(17-10-13-5-2-6-19-13)7-14-11-3-1-4-12(14)9-16-8-11/h2,5-6,11-12,14,16H,1,3-4,7-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLAFYHWGMXADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(C1)C2CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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